5-Formyl-2-(trifluoromethyl)benzonitrile CAS number and identifiers
5-Formyl-2-(trifluoromethyl)benzonitrile CAS number and identifiers
An In-Depth Technical Guide to 5-Formyl-2-(trifluoromethyl)benzonitrile in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are critical for developing targeted therapeutics. 5-Formyl-2-(trifluoromethyl)benzonitrile (CAS: 1289208-38-3) is a prime example of such a scaffold[1]. Featuring three distinct, synthetically orthogonal functional groups—an electrophilic aldehyde, a strongly electron-withdrawing trifluoromethyl (
This whitepaper provides a comprehensive technical breakdown of the compound’s physicochemical identifiers, its mechanistic utility in drug design, and a self-validating, step-by-step synthetic protocol designed for maximum chemoselectivity.
Physicochemical Profiling & Identifiers
Accurate identification and tracking of building blocks are essential for computational drug design and synthetic scale-up[3]. The quantitative and structural data for 5-Formyl-2-(trifluoromethyl)benzonitrile are summarized in the table below:
| Property | Value |
| Chemical Name | 5-Formyl-2-(trifluoromethyl)benzonitrile |
| CAS Registry Number | 1289208-38-3 |
| Molecular Formula | |
| Molecular Weight | 199.13 g/mol |
| InChI String | 1S/C9H4F3NO/c10-9(11,12)8-2-1-6(5-14)3-7(8)4-13/h1-3,5H |
| SMILES | N#Cc1ccc(C=O)cc1C(F)(F)F |
| Structural Features | Ortho-relationship between |
Strategic Role in Medicinal Chemistry
The structural architecture of 5-Formyl-2-(trifluoromethyl)benzonitrile is not accidental; it is engineered for specific target binding. The
Application in 11β-HSD1 Inhibition
One of the most prominent applications of this building block is in the synthesis of triazole derivatives outlined in Astellas Pharma's patent EP2298747[2]. These triazole compounds act as potent inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for reducing inactive cortisone into active cortisol. In conditions like fibromyalgia and neuropathic pain, localized overproduction of cortisol exacerbates the pathology. By utilizing 5-Formyl-2-(trifluoromethyl)benzonitrile, chemists can condense the formyl group with hydrazine derivatives to construct a triazole core that competitively blocks the enzyme's active site[2].
11β-HSD1 signaling pathway and pharmacological intervention.
Mechanistic Synthesis & Workflow
Synthesizing 5-Formyl-2-(trifluoromethyl)benzonitrile requires strict chemoselectivity. The standard precursor is 5-cyano-4-(trifluoromethyl)benzoic acid. The challenge lies in reducing the carboxylic acid to an aldehyde without reducing the highly sensitive nitrile group.
The Causality of Reagent Selection:
-
Why Borane-THF (
) over DIBAL-H? In the presence of a nitrile group, strong hydride donors like Diisobutylaluminum hydride (DIBAL-H) pose a severe risk of over-reducing the cyano group to an imine or aldehyde. is highly chemoselective; its electrophilic nature causes it to coordinate preferentially with the electron-rich oxygen of the carboxylate rather than the sp-hybridized nitrogen of the nitrile, reducing the acid to a primary alcohol while leaving the nitrile intact. -
Why Dess-Martin Periodinane (DMP) over Jones Reagent? The subsequent oxidation of the benzyl alcohol to the target aldehyde requires a mild, non-aqueous oxidant. Jones reagent (
) would cause over-oxidation back to the carboxylic acid, especially since the electron-withdrawing and groups activate the intermediate aldehyde toward hydrate formation in aqueous conditions. DMP operates under anhydrous conditions, arresting the oxidation strictly at the aldehyde stage.
Synthetic workflow for 5-formyl-2-(trifluoromethyl)benzonitrile.
Validated Experimental Protocols
The following protocol is designed as a self-validating system, incorporating critical checkpoints to ensure the structural integrity of the nitrile group is maintained throughout the transformation.
Phase 1: Chemoselective Reduction to 5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile
-
Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5-cyano-4-(trifluoromethyl)benzoic acid (10.0 mmol) in anhydrous THF (50 mL).
-
Cooling & Addition : Cool the solution to 0 °C using an ice-water bath. Slowly add
(1.0 M in THF, 15.0 mL, 1.5 eq) dropwise over 15 minutes via a syringe pump. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas and prevents localized heating that could compromise chemoselectivity. -
Reaction : Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 hours.
-
Validation Checkpoint : Quench a 50 µL aliquot in methanol and analyze via TLC (Hexanes/EtOAc 7:3). The starting acid (
, UV active) should be fully consumed, replaced by the alcohol intermediate ( ). LC-MS must confirm the mass of the alcohol ( ). -
Workup : Carefully quench the reaction by adding methanol (10 mL) dropwise until gas evolution ceases. Concentrate the mixture in vacuo. Partition the residue between EtOAc (100 mL) and 1M HCl (50 mL). Wash the organic layer with brine, dry over anhydrous
, and evaporate to yield the crude alcohol.
Phase 2: Anhydrous Oxidation via Dess-Martin Periodinane
-
Preparation : Dissolve the crude 5-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile in anhydrous Dichloromethane (DCM, 60 mL) under an argon atmosphere.
-
Oxidation : Cool the flask to 0 °C. Add Dess-Martin Periodinane (12.0 mmol, 1.2 eq) in portions.
-
Reaction : Stir the suspension at room temperature for 2 hours. Causality: The reaction transitions from a clear solution to a milky white suspension as the byproduct (iodinane) precipitates, providing a reliable visual indicator of reaction progression.
-
Validation Checkpoint : TLC analysis (Hexanes/EtOAc 8:2) should show the complete disappearance of the alcohol and the appearance of the target aldehyde (
). -
Quench : Quench the reaction with a 1:1 mixture of saturated aqueous
and saturated aqueous (50 mL). Stir vigorously for 15 minutes until the organic layer is clear. Causality: reduces unreacted DMP, while neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or hydration of the newly formed aldehyde. -
Isolation : Extract the aqueous layer with DCM (2 x 50 mL). Dry the combined organics over
, concentrate, and purify via flash column chromatography (silica gel, 0–20% EtOAc in Hexanes) to afford pure 5-Formyl-2-(trifluoromethyl)benzonitrile.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Sigma-Aldrich Product Catalog . 5-Formyl-2-(trifluoromethyl)benzonitrile | 1289208-38-3. Sigma-Aldrich. 1
-
Astellas Pharma Inc. (2011). Patent EP2298747: TRIAZOLE DERIVATIVE OR SALT THEREOF. Netherlands Patent Office (RVO.nl).2
-
National Institutes of Health (NIH) . Computational design of syntheses leading to compound libraries or isotopically labelled targets. PMC. 4
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rvo.nl [rvo.nl]
- 3. Computational design of syntheses leading to compound libraries or isotopically labelled targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of syntheses leading to compound libraries or isotopically labelled targets - PMC [pmc.ncbi.nlm.nih.gov]
